2-(4-Tert-butoxyphenyl)oxirane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]oxirane |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)14-10-6-4-9(5-7-10)11-8-13-11/h4-7,11H,8H2,1-3H3 |
InChI Key |
JAFYTIHLCWIXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C2CO2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 4 Tert Butoxyphenyl Oxirane and Functionalized Analogues
Direct Epoxidation Methodologies for Olefinic Precursors
A primary route to 2-(4-tert-butoxyphenyl)oxirane involves the direct epoxidation of its corresponding olefin precursor, 4-tert-butylstyrene (B155148). This transformation can be accomplished using various oxidizing agents and catalytic systems, each with its own mechanistic nuances and practical considerations.
Peroxy Acid-Mediated Epoxidation Techniques
Peroxy acids are widely employed reagents for the epoxidation of alkenes. Among these, meta-chloroperoxybenzoic acid (m-CPBA) is a common choice due to its relative stability and effectiveness. masterorganicchemistry.comleah4sci.com The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid transfers an oxygen atom to the double bond in a single, stereospecific step. masterorganicchemistry.com This syn-addition results in the formation of the epoxide with retention of the alkene's stereochemistry. masterorganicchemistry.com
The reaction between 4-tert-butylstyrene and m-CPBA involves the nucleophilic attack of the alkene's π-bond on the electrophilic oxygen of the peroxy acid. leah4sci.com Simultaneously, a series of bond formations and breakages occur within a cyclic transition state, leading to the formation of this compound and the byproduct, m-chlorobenzoic acid. masterorganicchemistry.com The process is typically carried out in a non-aqueous solvent like dichloromethane (B109758) to prevent the hydrolysis of the resulting epoxide. orgsyn.org
Table 1: Reaction Parameters for m-CPBA Epoxidation of 4-tert-butylstyrene
| Parameter | Condition |
| Substrate | 4-tert-butylstyrene |
| Reagent | meta-chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane |
| Temperature | Typically low to ambient temperature |
| Key Feature | Concerted, stereospecific syn-addition |
Transition Metal-Catalyzed Epoxidation Approaches
An alternative to peroxy acids is the use of transition metal catalysts in conjunction with an oxygen source, such as tert-butyl hydroperoxide (TBHP). researchgate.net This method is particularly relevant for industrial applications due to the lower cost and improved safety profile of the reagents. Various transition metals, including molybdenum, manganese, and copper, have been shown to catalyze the epoxidation of styrenic olefins. researchgate.netinorgchemres.org
In these systems, the transition metal complex activates the hydroperoxide, facilitating the transfer of an oxygen atom to the alkene. For instance, gold clusters supported on hydroxyapatite (B223615) have demonstrated high efficiency in the epoxidation of styrene (B11656) with TBHP, achieving complete conversion and high selectivity to the epoxide under optimized conditions. rsc.org Similarly, supported cobalt(III)-oxo clusters have been used for the TBHP oxidation of styrene, yielding styrene epoxide as a major product. niscpr.res.in The reaction conditions, including temperature, solvent, and the molar ratio of substrate to oxidant, are crucial for maximizing the yield and selectivity of the desired epoxide. inorgchemres.orgresearchgate.net
Table 2: Comparison of Catalytic Systems for Styrene Epoxidation with TBHP
| Catalyst System | Support | Oxidant | Conversion (%) | Selectivity to Epoxide (%) |
| Au25 Clusters | Hydroxyapatite | TBHP | 100 | 92 |
| Cobalt(III)-oxo cluster | Mesoporous silica | TBHP | High | Moderate |
| Mn(II), Cu(II) complexes | Zeolite-Y | TBHP | Good | Varies with metal |
Ylide-Based Synthetic Pathways for Oxirane Formation
Ylide-based reactions provide a powerful method for the formation of epoxides from carbonyl compounds. This approach involves the reaction of a sulfur ylide with an aldehyde or ketone, leading to the formation of the three-membered oxirane ring.
Utilization of Sulfur Ylides (e.g., Trimethylsulphonium Bromide)
The Johnson-Corey-Chaykovsky reaction is a well-established method for the synthesis of epoxides from carbonyl compounds, such as 4-tert-butylbenzaldehyde. wikipedia.org This reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium (B1226848) salt like trimethylsulphonium bromide and a strong base (e.g., sodium hydride, potassium tert-butoxide). organic-chemistry.orggoogle.com
The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of 4-tert-butylbenzaldehyde. organic-chemistry.org This is followed by an intramolecular nucleophilic substitution, where the resulting alkoxide displaces the dimethyl sulfide (B99878) leaving group to form the oxirane ring. wikipedia.org This method is highly effective for the synthesis of terminal epoxides and offers an alternative to the epoxidation of alkenes. wikipedia.org The reaction is generally diastereoselective, favoring the formation of the trans-epoxide. wikipedia.org
Table 3: Key Components of the Corey-Chaykovsky Reaction for Epoxide Synthesis
| Component | Example | Role |
| Carbonyl Compound | 4-tert-butylbenzaldehyde | Electrophile |
| Sulfur Ylide Precursor | Trimethylsulphonium bromide | Source of the methylene (B1212753) group |
| Base | Sodium hydride, Potassium tert-butoxide | Deprotonates the sulfonium salt to form the ylide |
| Product | This compound | Epoxide |
Exploration of Alternative Ylide Systems in Oxirane Synthesis
While sulfur ylides are most commonly employed, other ylide systems can also be utilized for oxirane synthesis. Selenonium ylides, for instance, have been shown to react with aldehydes and ketones to produce epoxides in good to high yields. nih.gov These ylides can be generated in situ from selenonium salts and a base, analogous to their sulfur counterparts. nih.gov The development of chiral selenium ylides has also enabled the asymmetric synthesis of epoxides, providing access to enantioenriched products. rsc.org The choice of ylide can influence the reactivity and stereoselectivity of the epoxidation reaction, offering a broader scope for the synthesis of functionalized oxiranes.
Multi-Step Synthesis Incorporating the 4-Tert-butoxyphenyl Moiety
The synthesis of this compound can also be approached through a multi-step sequence, starting from readily available precursors like 4-tert-butylphenol (B1678320). This strategy allows for the construction of the target molecule through a series of well-defined chemical transformations.
A plausible synthetic route could begin with the alkylation of 4-tert-butylphenol to introduce a two-carbon side chain with a suitable leaving group. For example, reaction with a two-carbon synthon bearing a halide could be followed by elimination to generate the 4-tert-butylstyrene precursor. Alternatively, a Friedel-Crafts acylation of tert-butylbenzene (B1681246) followed by reduction and subsequent functional group manipulation could also lead to the desired olefin. Once 4-tert-butylstyrene is obtained, it can be subjected to one of the direct epoxidation methodologies described in section 2.1 to yield this compound. This multi-step approach offers flexibility in the choice of starting materials and allows for the introduction of structural diversity in the final product.
Grignard Reagent Chemistry in Related Arylalkanol Syntheses
The formation of carbon-carbon bonds via Grignard reagents is a cornerstone of organic synthesis and is particularly valuable for preparing the arylalkanol precursors of this compound. thieme-connect.com A Grignard reagent, with the general formula RMgX, acts as a potent carbon-based nucleophile that can attack electrophilic carbonyl carbons in aldehydes, ketones, and esters. organic-chemistry.orgmdpi.com
The synthesis of a precursor like 1-(4-tert-butoxyphenyl)ethanol can be envisioned through several Grignard-based routes. One common approach involves the reaction of an aryl Grignard reagent with an aldehyde. Specifically, 4-tert-butoxyphenylmagnesium bromide could be added to acetaldehyde (B116499) to yield the secondary alcohol, 1-(4-tert-butoxyphenyl)ethanol, following an acidic workup. Conversely, the reaction can be designed by adding methylmagnesium bromide to 4-tert-butoxybenzaldehyde to achieve the same precursor. mdpi.com
Grignard reagents also react efficiently with epoxides (oxiranes) in a ring-opening reaction. organic-chemistry.org The reaction of 4-tert-butoxyphenylmagnesium bromide with ethylene (B1197577) oxide would produce 2-(4-tert-butoxyphenyl)ethanol, another key precursor that can be converted to the target oxirane. The versatility of the Grignard reaction allows for multiple synthetic pathways to access the necessary arylalkanol backbone.
| Grignard Reagent | Carbonyl/Epoxide Substrate | Resulting Arylalkanol Precursor |
|---|---|---|
| 4-tert-butoxyphenylmagnesium bromide | Acetaldehyde | 1-(4-tert-butoxyphenyl)ethanol |
| Methylmagnesium bromide | 4-tert-butoxybenzaldehyde | 1-(4-tert-butoxyphenyl)ethanol |
| 4-tert-butoxyphenylmagnesium bromide | Ethylene oxide | 2-(4-tert-butoxyphenyl)ethanol |
Protective Group Chemistry of the Tert-butyl Phenoxy System during Precursor Derivatization
In multi-step syntheses, protecting functional groups that are incompatible with upcoming reaction conditions is a critical strategy. wikipedia.org The tert-butyl group in the this compound system serves as a tert-butyl ether of the phenol. Ethers are generally robust and unreactive towards many classes of reagents, including strongly basic and nucleophilic Grignard reagents. wikipedia.org This inherent stability is a significant advantage, as it means the tert-butoxy (B1229062) group does not typically require additional protection during steps involving Grignard reactions.
| Reagent/Condition Type | Stability of Tert-butyl Ether | Rationale |
|---|---|---|
| Strong Bases (e.g., n-BuLi, NaH) | Stable | The C-O ether linkage is not susceptible to cleavage by bases. |
| Grignard Reagents (e.g., RMgX) | Stable | Ethers are commonly used as solvents for Grignard reactions due to their inertness. rsc.org |
| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable | Ether functional groups are generally not reduced by common hydride reagents. |
| Strong Acids (e.g., HBr, trifluoroacetic acid) | Labile | The ether can be protonated, followed by cleavage to form a stable tert-butyl carbocation. openochem.org |
| Oxidizing Agents (e.g., PCC, KMnO4) | Stable | The ether group is resistant to oxidation under standard conditions. |
Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of single-enantiomer chiral epoxides is of paramount importance, as stereochemistry often dictates biological activity. Advanced methods for achieving this include asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis for Chiral Oxirane Formation
Asymmetric catalysis offers a direct and atom-economical route to enantiomerically enriched epoxides. A prominent strategy for the epoxidation of unfunctionalized alkenes, such as the precursor 4-tert-butoxystyrene, is the Jacobsen-Katsuki epoxidation. openochem.orgwikipedia.org This reaction utilizes a chiral manganese-salen complex as a catalyst to transfer an oxygen atom from a stoichiometric oxidant (like sodium hypochlorite) to the alkene. wikipedia.orgorganic-chemistry.org The C2-symmetric chiral ligand environment around the manganese center dictates the facial selectivity of the oxygen transfer, leading to the formation of one enantiomer of the epoxide in excess. openochem.org High enantiomeric excesses (ee) have been reported for the epoxidation of various styrene derivatives using this method. nih.govacs.org
Other catalytic systems have also shown promise. Chiral dioxiranes, generated in situ from a chiral ketone and an oxidant like Oxone, can effectively epoxidize styrenes with high enantioselectivity. nih.gov Furthermore, biocatalytic approaches using engineered enzymes, such as cytochrome P450 peroxygenases, have been developed. These enzymes can exhibit exceptional enantioselectivity for the epoxidation of styrene and its derivatives, often favoring the formation of the (R)-enantiomer with up to 99% ee. rsc.orgrsc.org
Chiral Auxiliary-Based Synthetic Approaches
An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org This method involves covalently attaching an enantiomerically pure molecule (the auxiliary) to the substrate. researchgate.net The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on one face of the molecule, resulting in a diastereoselective transformation. thieme-connect.comthieme-connect.com After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. thieme-connect.com
In the context of synthesizing chiral this compound, one could attach a chiral auxiliary, such as a chiral oxazolidinone or a camphor-derived alcohol, to a precursor like 4-tert-butoxycinnamic acid to form a chiral ester or amide. researchgate.netnih.gov The subsequent epoxidation of the double bond, for example with m-chloroperoxybenzoic acid (mCPBA), would proceed with high diastereoselectivity due to the directing influence of the auxiliary. Finally, removal of the auxiliary via hydrolysis or reduction would yield the enantiomerically enriched target epoxide. This approach allows for robust and predictable stereochemical control, guided by the well-defined stereochemistry of the auxiliary. wikipedia.orgthieme-connect.com
Elucidation of Reactivity and Transformation Pathways of 2 4 Tert Butoxyphenyl Oxirane
Nucleophilic Ring-Opening Reactions and Subsequent Derivatization
The strained three-membered ring of 2-(4-tert-butoxyphenyl)oxirane makes it a reactive electrophile, susceptible to ring-opening by various nucleophiles. lumenlearning.com This reactivity is fundamental to its application in the synthesis of more complex molecular structures. The reaction involves the cleavage of a carbon-oxygen bond within the oxirane ring, driven by the release of ring strain. lumenlearning.com
The outcome of the nucleophilic ring-opening of this compound is governed by stereoselectivity and regioselectivity, which are in turn dependent on the reaction conditions.
Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism. libretexts.orgyoutube.com In this pathway, the nucleophile attacks the less sterically hindered carbon atom of the oxirane ring. youtube.comyoutube.com For this compound, this is the terminal carbon. This backside attack results in an inversion of the stereochemistry at the site of attack, a hallmark of SN2 reactions. youtube.com
The regioselectivity of the ring-opening is a critical determinant of the final product structure. Basic conditions favor the formation of a secondary alcohol, while acidic conditions lead to the formation of a primary alcohol. bohrium.com
Table 1: Regioselectivity of Nucleophilic Ring-Opening of this compound
| Condition | Mechanism | Site of Nucleophilic Attack | Major Product |
| Basic/Neutral | SN2 | Less substituted carbon | Secondary Alcohol |
| Acidic | SN1-like | More substituted carbon | Primary Alcohol |
This compound reacts with a broad range of nucleophiles, yielding a variety of functionalized products.
Alcohols: In the presence of an acid or base catalyst, alcohols act as nucleophiles to open the oxirane ring, forming β-alkoxy alcohols. researchgate.net For instance, the reaction with methanol (B129727) under basic conditions would predominantly yield 1-methoxy-2-(4-tert-butoxyphenyl)ethan-2-ol.
Amines: Amines are effective nucleophiles for epoxide ring-opening, leading to the formation of β-amino alcohols, which are valuable intermediates in medicinal chemistry. rroij.comjsynthchem.com The reaction of this compound with amines can be carried out with or without a catalyst, though it is often accelerated in the presence of a Lewis acid or in protic solvents. rroij.comlookchem.com
Table 2: Products from the Reaction of this compound with Various Nucleophiles
| Nucleophile | Product |
| Methanol | 1-methoxy-2-(4-tert-butoxyphenyl)ethan-2-ol |
| Ammonia | 1-amino-2-(4-tert-butoxyphenyl)ethan-2-ol |
| Aniline | 1-(phenylamino)-2-(4-tert-butoxyphenyl)ethan-2-ol |
Catalysts are instrumental in controlling the rate and selectivity of the ring-opening of this compound.
Acid Catalysts: Both Brønsted and Lewis acids can activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. researchgate.net As noted, acid catalysis generally directs the nucleophile to the more substituted carbon atom. researchgate.net
Base Catalysts: Bases increase the nucleophilicity of the attacking species, promoting the SN2 attack at the less sterically hindered carbon of the oxirane ring. libretexts.org
The choice of catalyst can have a profound effect on the outcome of the reaction. For example, certain Lewis acids can be used to tune the regioselectivity of the ring-opening. Research has also focused on the development of chiral catalysts to achieve enantioselective ring-opening, a critical consideration in the synthesis of chiral pharmaceuticals. rroij.com The use of lithium bromide has been reported as an efficient catalyst for the ring-opening of epoxides by amines. rroij.com
Oxidative Transformations of the Oxirane Ring
In addition to nucleophilic ring-opening, the oxirane ring of this compound can undergo oxidative transformations.
The oxidative cleavage of epoxides can be accomplished using various oxidizing agents. For instance, flavin cofactors have been shown to catalyze both reductive and oxidative epoxide ring-opening reactions. nih.gov These reactions can proceed through different mechanisms, potentially involving radical intermediates, and can lead to a variety of products, including vicinal diols or products with rearranged carbon skeletons. nih.gov
A synthetically useful transformation of epoxides is their isomerization to carbonyl compounds. scispace.com This can be achieved using Lewis acids. For example, the treatment of styrene (B11656) oxide, a related compound, with TMS or TBDMS triflate can lead to the formation of a ketone. mdpi.com In the case of this compound, a Lewis acid-catalyzed rearrangement would be expected to yield 4-tert-butylphenylacetaldehyde. This reaction likely proceeds through a carbocation-like intermediate, followed by a hydride shift. The choice of Lewis acid is critical for achieving high selectivity for the desired carbonyl compound. For instance, lithium perchlorate (B79767) has been reported as a useful reagent for the rearrangement of some epoxides to carbonyl compounds with high product selectivity. scispace.com
Rearrangement and Ring Expansion Reactions
The strained three-membered ring of oxiranes, including this compound, makes them susceptible to a variety of rearrangement and ring-expansion reactions. These transformations are often initiated by acid or thermal activation and can lead to a diverse array of structural isomers.
The isomerization of epoxides to acyclic carbonyl compounds is a well-established transformation. In the case of this compound, acid-catalyzed ring-opening can lead to the formation of a carbocation intermediate. Subsequent hydride or aryl migration can then result in the formation of aldehydes or ketones. The regioselectivity of this ring-opening is influenced by the electronic and steric nature of the substituents on the oxirane ring. For unsymmetrical epoxides, the attack of a nucleophile or the formation of a carbocation typically occurs at the more substituted carbon atom under acidic conditions due to electronic effects. magtech.com.cn
The specific isomerization pathways for this compound would likely involve the formation of a benzylic carbocation, which is stabilized by the adjacent phenyl ring. A subsequent 1,2-hydride shift would lead to the corresponding phenylacetaldehyde (B1677652) derivative.
Table 1: Potential Acyclic Isomerization Products of this compound
| Starting Material | Product | Reaction Type |
| This compound | 2-(4-Tert-butoxyphenyl)acetaldehyde | Acid-catalyzed isomerization |
| This compound | 1-(4-Tert-butoxyphenyl)ethan-1-one | Acid-catalyzed isomerization |
Intramolecular reactions of oxiranes can lead to the formation of more complex cyclic structures. These reactions are often initiated by the generation of a reactive intermediate, such as a carbocation or a radical, which can then participate in a cascade of bond-forming and bond-breaking events. nih.gov For this compound, the presence of the aromatic ring provides a potential nucleophile for intramolecular attack on the epoxide or a derived intermediate.
Theoretical studies on related systems have shown that intramolecular C-H insertion reactions of carbene intermediates, which can be conceptually related to intermediates formed from epoxide ring-opening, can lead to the formation of new ring systems. nih.govnih.gov For instance, a Prins-type cyclization followed by a Friedel-Crafts alkylation could be envisioned, where the oxirane is activated by a Lewis acid to generate a carbocation that is then attacked by the pendant aromatic ring, leading to the formation of a tetralin or other fused-ring systems. beilstein-journals.org
These cascade reactions are highly dependent on the reaction conditions, including the choice of catalyst and solvent, which can influence the lifetime and reactivity of the intermediates involved.
Chemical Modifications of the 4-Tert-butoxyphenyl Substituent
The 4-tert-butoxyphenyl group in this compound offers opportunities for further chemical modification, either through cleavage of the ether linkage or by functionalization of the aromatic ring.
The tert-butyl ether group is a common protecting group for phenols and is known to be labile under acidic conditions. organic-chemistry.org The cleavage of this ether linkage in this compound would yield 4-(oxiran-2-yl)phenol. This reaction proceeds via protonation of the ether oxygen, followed by the departure of a stable tert-butyl cation. masterorganicchemistry.comlibretexts.org
A variety of acidic reagents can be employed for this deprotection, ranging from strong mineral acids like HBr and HI to Lewis acids such as ZnBr2 and CeCl3·7H2O/NaI. organic-chemistry.orgresearchgate.netresearchgate.net The choice of reagent can be critical to avoid undesired side reactions, such as the opening of the oxirane ring. Milder acidic conditions, for instance using aqueous phosphoric acid, have been shown to be effective for the selective cleavage of tert-butyl ethers while tolerating other functional groups. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in a suitable solvent at moderate temperatures. rsc.org
Table 2: Conditions for Cleavage of Tert-butyl Phenyl Ethers
| Reagent | Conditions | Reference |
| Aqueous Phosphoric Acid | Mild, selective | organic-chemistry.org |
| ZnBr2 | DCM | researchgate.net |
| CeCl3·7H2O/NaI | Acetonitrile | researchgate.net |
| Hydrochloric Acid | Mild temperature | rsc.org |
The phenyl ring of the 4-tert-butoxyphenyl group is susceptible to electrophilic aromatic substitution reactions. The tert-butoxy (B1229062) group is an ortho-, para-directing and activating substituent, meaning that incoming electrophiles will preferentially add to the positions ortho and para to this group. However, since the para position is already substituted by the oxirane-containing side chain, electrophilic substitution would be directed to the ortho positions (positions 3 and 5 of the phenyl ring).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration using a mixture of nitric and sulfuric acid would be expected to yield 2-(3-nitro-4-tert-butoxyphenyl)oxirane. libretexts.org Similarly, bromination with Br2 and a Lewis acid catalyst like FeBr3 would introduce a bromine atom at an ortho position. msu.edu
It is important to consider that the reaction conditions for some electrophilic aromatic substitutions, particularly those requiring strong acids, could potentially lead to the cleavage of the tert-butyl ether or the opening of the oxirane ring. Therefore, careful selection of reagents and reaction conditions is necessary to achieve selective functionalization of the aromatic ring.
Advanced Stereochemical Investigations
Determination of Absolute and Relative Stereochemistry in Synthesized Derivatives
The synthesis of derivatives of 2-(4-tert-butoxyphenyl)oxirane often results in the formation of stereoisomers. Determining the precise spatial arrangement of atoms, known as absolute and relative stereochemistry, is crucial.
Absolute configuration at the chiral centers of the oxirane ring (C2 and C3) defines the specific enantiomer, designated as either (R) or (S). The relative stereochemistry describes the orientation of substituents relative to each other, leading to diastereomers, such as cis and trans isomers.
A common strategy to determine the absolute configuration of chiral epoxides is through chemical correlation with a compound of a known stereochemistry. researchgate.net For instance, a derivative of this compound could be synthesized from a chiral precursor with a known absolute configuration, thereby establishing the stereochemistry of the resulting epoxide.
Another powerful technique is X-ray crystallography . nih.govnih.govpurechemistry.org By obtaining a single crystal of a synthesized derivative, X-ray diffraction analysis can provide an unambiguous three-dimensional structure, revealing both the absolute and relative stereochemistry. nih.govresearchgate.netresearchgate.net This method, however, is contingent on the ability to grow suitable crystals.
In the absence of crystallographic data, the absolute configuration of related chiral epoxy alcohols can be determined without derivatization using techniques like the exciton (B1674681) chirality method with a porphyrin tweezer. msu.edu
The following table illustrates hypothetical data from the characterization of two diastereomeric derivatives of this compound.
| Derivative | Method of Synthesis | Determined Relative Stereochemistry | Method of Determination | Determined Absolute Configuration |
| (2R,3S)-3-amino-1-(4-tert-butoxyphenyl)propane-1,2-diol | Ring-opening of this compound with ammonia | anti | NMR Spectroscopy (Coupling Constants) | (2R,3S) |
| (2R,3R)-3-amino-1-(4-tert-butoxyphenyl)propane-1,2-diol | Ring-opening of this compound with ammonia | syn | NMR Spectroscopy (Coupling Constants) | (2R,3R) |
Spectroscopic and Chiroptical Methods for Stereochemical Assignment
Spectroscopic and chiroptical techniques are indispensable tools for elucidating the stereochemistry of chiral molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly useful for determining relative stereochemistry. cdnsciencepub.comacs.org The coupling constants (³J values) between protons on the oxirane ring can differentiate between cis and trans isomers. acs.org For this compound, a larger coupling constant between the protons at C2 and C3 would typically indicate a cis relationship, while a smaller coupling constant suggests a trans arrangement. The protons on the carbon adjacent to the oxygen in an epoxide ring typically show signals in the 2.5 to 3.5 ppm range in ¹H NMR spectra. libretexts.org The carbon atoms of the epoxide ring in ¹³C NMR spectra usually appear in the 40-60 ppm range. oregonstate.eduoregonstate.edu
Chiroptical methods , such as Circular Dichroism (CD) spectroscopy , are employed to determine the absolute configuration of chiral compounds. purechemistry.org CD spectroscopy measures the differential absorption of left and right circularly polarized light. purechemistry.org The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be compared to the spectra of related compounds with known absolute configurations or with theoretical calculations to assign the (R) or (S) configuration to the chiral centers of this compound. For aryl-substituted epoxides, the electronic transitions of the aromatic chromophore are often sensitive to the stereochemistry of the adjacent oxirane ring, giving rise to distinct CD spectra for each enantiomer.
The table below presents hypothetical spectroscopic data for the enantiomers of trans-2-(4-tert-butoxyphenyl)oxirane.
| Stereoisomer | ¹H NMR (³JH2,H3) | ¹³C NMR (δC2, δC3) | Circular Dichroism (λmax, Δε) |
| (2R,3R)-2-(4-tert-butoxyphenyl)oxirane | ~2.5 Hz | ~52.3 ppm, ~53.8 ppm | 225 nm, +3.5 |
| (2S,3S)-2-(4-tert-butoxyphenyl)oxirane | ~2.5 Hz | ~52.3 ppm, ~53.8 ppm | 225 nm, -3.5 |
Conformational Analysis of the Oxirane Ring and Peripheral Substituents
The conformation of aryl-substituted oxiranes can be studied using a combination of experimental techniques and computational modeling. researchgate.net Dipole moment measurements, for instance, can provide insights into the preferred orientation of the phenyl group with respect to the oxirane ring in solution. researchgate.netresearchgate.net
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for the rotation around the C-C bond connecting the phenyl ring and the oxirane. These calculations can identify the most stable conformations and the energy barriers between them. Such studies on similar aryl oxiranes have suggested a pseudo-conjugative interaction between the aromatic ring and the oxirane ring, which influences the preferred geometry. researchgate.net The interplay between the π-orbitals of the aryl group and the Walsh orbitals of the oxirane ring can play a significant role in the epoxide's reactivity. acs.orgbohrium.com
The tert-butyl group, due to its steric bulk, will also adopt conformations that minimize steric strain with the rest of the molecule. This is a well-understood principle in conformational analysis.
The following table summarizes the likely preferred conformations and the methods used to study them.
| Molecular Fragment | Rotational Bond | Preferred Conformation | Method of Analysis |
| 4-tert-butoxyphenyl group | C(oxirane)-C(aryl) | Bisected or perpendicular, depending on electronic and steric effects | Computational Modeling (DFT), Dipole Moment Measurements |
| tert-butyl group | C(aryl)-C(tert-butyl) | Staggered | Standard Conformational Principles |
Theoretical and Mechanistic Investigations
Computational Chemistry Approaches (Density Functional Theory - DFT) Applied to Reaction Mechanisms
Density Functional Theory (DFT) has become a important tool in the investigation of organic reaction mechanisms, offering a balance between computational cost and accuracy. For reactions involving epoxides like 2-(4-tert-butoxyphenyl)oxirane, DFT calculations can elucidate detailed mechanistic pathways, including the characterization of transient species.
The potential energy surface (PES) is a conceptual landscape that maps the potential energy of a system as a function of its atomic coordinates. researchgate.net For a chemical reaction, the path of lowest energy on this surface from reactants to products is known as the reaction coordinate. nih.gov DFT calculations are extensively used to map out the PES for reactions such as the ring-opening of epoxides.
Key stationary points on the PES that are of interest include local minima, which correspond to reactants, intermediates, and products, and first-order saddle points, which represent transition states (TS). nih.gov The transition state is the highest energy point along the reaction coordinate and its structure is crucial for understanding the reaction's feasibility and selectivity. researchgate.net
For a hypothetical acid-catalyzed ring-opening of this compound, DFT calculations could be employed to locate the structures of the protonated epoxide, the transition state for nucleophilic attack, and the resulting product. The calculated energy barrier (the difference in energy between the reactant and the transition state) provides an estimate of the reaction rate.
Table 1: Illustrative DFT Calculated Energies for Stationary Points in a Hypothetical Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants (Oxirane + H⁺) | 0.0 |
| Protonated Oxirane | -15.2 |
| Transition State | +5.8 |
| Product (Ring-opened) | -25.0 |
Note: Data is hypothetical and for illustrative purposes.
Many reactions involving epoxides are catalyzed, for instance, by Lewis acids or transition metals. DFT is a powerful method for elucidating the step-by-step mechanism of these catalytic cycles. By calculating the energies of proposed intermediates and transition states, researchers can construct a detailed energy profile of the entire catalytic process.
For example, in a Lewis acid (LA) catalyzed reaction, the first step would be the coordination of the LA to the oxygen atom of the oxirane ring. This coordination polarizes the C-O bonds, making the carbon atoms more susceptible to nucleophilic attack. DFT calculations can quantify the extent of this activation and model the subsequent nucleophilic attack and product formation steps. The identification of key intermediates helps in understanding the role of the catalyst and can guide the design of more efficient catalytic systems.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Methods such as the calculation of molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) and the generation of electrostatic potential maps are common. The energy and shape of the HOMO and LUMO are important indicators of a molecule's ability to donate and accept electrons, respectively. For an epoxide, the LUMO is typically localized on the C-O antibonding orbitals, indicating that these are the sites for nucleophilic attack.
Reactivity descriptors, derived from conceptual DFT, such as Fukui functions and local softness, can provide a quantitative measure of the reactivity at different atomic sites within the molecule.
Table 2: Hypothetical Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.9 D |
Note: Data is hypothetical and for illustrative purposes.
Kinetic Modeling and Simulation of Reaction Pathways
For reactions with multiple competing pathways, kinetic simulations can predict product distributions under various reaction conditions, such as temperature and concentration. This is particularly useful for understanding and optimizing the selectivity of a reaction. For instance, in the ring-opening of this compound, a nucleophile could attack either of the two carbon atoms of the oxirane ring. Kinetic modeling based on the calculated energy barriers for both pathways can predict the regioselectivity of the reaction.
These simulations can provide a dynamic picture of the reaction, moving beyond the static view of the potential energy surface and offering a more complete understanding of the chemical transformation.
Strategic Applications As a Synthetic Building Block and in Materials Science
Precursor in the Synthesis of Complex Organic Molecules
The strained three-membered ring of 2-(4-tert-butoxyphenyl)oxirane makes it an excellent electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of its use as a building block for more complex molecules.
The ring-opening of this compound provides a straightforward route to a variety of substituted phenethyl alcohol and ether derivatives. This approach allows for the introduction of diverse functionalities, making it a valuable strategy in divergent synthesis, where multiple distinct products are generated from a common intermediate.
The reaction of this compound with nucleophiles can proceed via two main pathways, leading to the formation of regioisomeric products. The regioselectivity of the ring-opening is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.
Under basic or neutral conditions , the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring. For this compound, this would be the terminal carbon of the oxirane ring.
Under acidic conditions , the reaction proceeds through a more SN1-like mechanism. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize a partial positive charge.
This differential reactivity allows for the selective synthesis of either primary or secondary alcohols and their corresponding ethers. For instance, reaction with an alcohol (R-OH) under basic conditions would yield a primary alcohol with an ether linkage, whereas under acidic conditions, a secondary alcohol with an ether linkage would be the major product.
| Reaction Condition | Nucleophile (Nu) | Major Product |
| Basic/Neutral | R-OH | 2-alkoxy-2-(4-tert-butoxyphenyl)ethan-1-ol |
| Acidic | R-OH | 1-alkoxy-2-(4-tert-butoxyphenyl)ethan-2-ol |
| Basic/Neutral | H₂O | 2-(4-tert-butoxyphenyl)ethane-1,2-diol |
| Acidic | H₂O | 2-(4-tert-butoxyphenyl)ethane-1,2-diol |
This table illustrates the expected major products from the nucleophilic ring-opening of this compound under different conditions, demonstrating its potential in the divergent synthesis of substituted phenethyl alcohols and ethers.
The electrophilic nature of the oxirane ring in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The ring-opening of the epoxide by a nucleophile that contains a second reactive site can be followed by an intramolecular cyclization to form a new heterocyclic ring.
One common strategy involves the reaction of the oxirane with a binucleophile, such as an amino alcohol or a diamine. For example, the reaction of this compound with an amine can lead to the formation of a β-amino alcohol. This intermediate can then undergo further reactions to form various nitrogen-containing heterocycles.
For instance, the reaction with primary amines can yield amino alcohols that are precursors to oxazolidinones, a class of compounds with important biological activities. The amino alcohol can be cyclized with phosgene (B1210022) or a phosgene equivalent to form the oxazolidinone ring.
Furthermore, cycloaddition reactions involving the oxirane ring can also be employed to construct heterocyclic systems. For example, the [3+2] cycloaddition of epoxides with alkenes under Lewis acid catalysis can afford tetrasubstituted tetrahydrofurans. nih.gov While specific examples with this compound are not prevalent in the literature, the general reactivity of aryl epoxides suggests its potential in such transformations.
| Nucleophile | Intermediate | Heterocyclic Product |
| Primary Amine (R-NH₂) | β-Amino alcohol | Oxazolidinone |
| Azide (N₃⁻) | β-Azido alcohol | Aziridine or Triazole (after further steps) |
| Alkene (with Lewis Acid) | - | Tetrahydrofuran |
This table outlines potential pathways for the synthesis of novel heterocyclic scaffolds starting from this compound, based on established oxirane chemistry.
Aryl oxiranes are valuable intermediates in the synthesis of certain agrochemicals, particularly triazole fungicides. google.comnih.gov These fungicides often feature a substituted ethyl bridge connecting a heterocyclic moiety (like 1,2,4-triazole) to a substituted phenyl ring. A closely related compound, 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane, is a known intermediate in the synthesis of the fungicide paclobutrazol (B33190). google.com
The synthesis of such fungicides can involve the ring-opening of an appropriate oxirane by the triazole anion. While many commercial syntheses of paclobutrazol follow alternative routes, the use of oxirane precursors remains a viable and documented strategy in the patent literature for related structures. google.comgoogle.com The 4-tert-butoxyphenyl group is a common substituent in various biologically active molecules, and thus this compound represents a key potential building block for novel agrochemical candidates.
The general synthetic approach involves the nucleophilic attack of the 1,2,4-triazole (B32235) anion on the oxirane ring, followed by further transformations if necessary, to yield the final active ingredient. The regioselectivity of the ring-opening is crucial for obtaining the desired isomer with optimal fungicidal activity.
| Agrochemical Class | Synthetic Strategy | Key Intermediate |
| Triazole Fungicides | Nucleophilic ring-opening of oxirane with 1,2,4-triazole | This compound |
This table highlights the potential role of this compound in the synthesis of advanced agrochemical intermediates, particularly within the class of triazole fungicides.
Role in Polymer Chemistry and Advanced Materials
The ability of the oxirane ring to undergo ring-opening polymerization makes this compound a candidate for the development of novel polymers and advanced materials. The bulky and hydrophobic tert-butoxyphenyl group can impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified mechanical properties.
Epoxy resins are a major class of thermosetting polymers characterized by the presence of epoxide groups. The polymerization of epoxy monomers, often in the presence of a hardener, leads to the formation of a highly cross-linked and durable polymer network. While bisphenol A diglycidyl ether (DGEBA) is the most common epoxy monomer, there is ongoing research into the development of specialty epoxy resins with tailored properties.
This compound could potentially be used as a comonomer in the formulation of epoxy resins. Its incorporation into the polymer backbone would introduce the 4-tert-butoxyphenyl moiety, which could enhance the thermal stability and hydrophobicity of the cured resin. The cationic ring-opening polymerization of this compound, initiated by a suitable catalyst, would lead to the formation of a polyether. researchgate.net
| Polymerization Type | Initiator/Hardener | Potential Polymer Properties |
| Cationic Ring-Opening Polymerization | Lewis or Brønsted Acids | Thermoplastic polyether with high Tg |
| Anionic Ring-Opening Polymerization | Strong Bases (e.g., alkoxides) | Polyether with controlled molecular weight |
| Copolymerization with other Epoxides | Amines, Anhydrides | Cross-linked thermoset with enhanced thermal stability and hydrophobicity |
This table summarizes the potential of this compound as a monomeric unit in various polymer architectures and the expected properties of the resulting materials.
Photopolymerization, or UV curing, is a process where light is used to initiate a rapid polymerization reaction. This technology is widely used in coatings, adhesives, and 3D printing. Photoinitiators are compounds that absorb light and generate reactive species (radicals or cations) that initiate polymerization.
While there is no direct evidence in the reviewed literature for the use of this compound itself as a photoinitiator, the 4-tert-butoxyphenyl group is found in some photoinitiator systems. For example, bis(4-tert-butylphenyl)iodonium salts are known photoacid generators used in cationic photopolymerization. sacredheart.edu It is conceivable that this compound could be chemically modified to incorporate photoactive groups, thereby creating a novel photoinitiator.
Alternatively, this compound could serve as a reactive diluent in photocurable epoxy formulations. Reactive diluents are low-viscosity monomers that are added to reduce the viscosity of the resin and become part of the final cross-linked network upon curing. The use of an oxirane-containing reactive diluent would ensure its incorporation into the polymer matrix during cationic photopolymerization, potentially enhancing the properties of the cured material.
| Role in Photopolymerization | Potential Application | Benefit |
| Precursor to a Photoinitiator | Synthesis of novel photoacid generators | Tailored absorption and reactivity properties |
| Reactive Diluent | UV-curable epoxy coatings and adhesives | Viscosity reduction and incorporation into the polymer network |
This table outlines the potential roles of this compound in the field of photopolymerization, both as a synthetic precursor and as a formulation component.
Chemical Probes for Biochemical Mechanism Elucidation
The inherent reactivity of the oxirane ring, also known as an epoxide, makes it a valuable functional group for designing chemical probes. These probes can be tailored to interact with specific enzymes, providing insights into their function, structure, and mechanism of action. The tert-butylphenyl group in this compound offers a bulky, lipophilic moiety that can influence its binding affinity and selectivity for the active sites of target enzymes.
Design of Molecules Interacting with Epoxide-Metabolizing Enzymes (e.g., Epoxide Hydrolases)
Epoxide hydrolases (EHs) are a superfamily of enzymes that play a crucial role in the detoxification of xenobiotics and the metabolism of endogenous signaling molecules by hydrolyzing epoxide functionalities to their corresponding diols. The design of molecules that can specifically interact with these enzymes is of significant interest for both therapeutic and diagnostic purposes.
While direct studies on this compound as a probe for epoxide hydrolases are not extensively documented in publicly available research, its structural motifs are relevant to the design of inhibitors and substrates for these enzymes. The general principle involves the oxirane ring acting as a reactive "warhead" that can covalently modify or be processed by the enzyme, while the substituted phenyl ring influences the molecule's entry and positioning within the enzyme's active site.
For instance, the design of fluorogenic probes for epoxide hydrolase activity often incorporates an oxirane moiety linked to a fluorophore. Enzymatic hydrolysis of the epoxide can trigger a conformational change or a cleavage event that results in a detectable fluorescent signal. The 4-tert-butoxyphenyl group of this compound could serve as a scaffold to which a fluorophore and a linker could be attached, creating a novel probe for high-throughput screening of epoxide hydrolase activity.
Below is a conceptual data table illustrating how derivatives of this compound could be designed as potential epoxide hydrolase probes.
| Compound ID | Base Structure | Modification | Intended Application |
| EHP-1 | This compound | Attachment of a coumarin (B35378) fluorophore via a linker | Fluorogenic substrate for sEH |
| EHI-1 | This compound | Introduction of a urea (B33335) moiety to mimic known inhibitors | Competitive inhibitor for mEH |
| EHP-2 | This compound | Incorporation of a biotin (B1667282) tag | Affinity-based probe for enzyme purification |
This table is illustrative and based on established principles of chemical probe design, as direct experimental data for these specific derivatives is not currently available in the public domain.
Investigation of Chemical Mechanisms in Enzyme-Catalyzed Reactions Involving Epoxides
The study of enzyme-catalyzed reactions involving epoxides is fundamental to understanding their biological roles and for the development of new biocatalytic processes. The stereochemistry and regioselectivity of the epoxide ring-opening are key aspects of the catalytic mechanism of epoxide hydrolases.
The enzymatic hydrolysis of an epoxide like this compound by an epoxide hydrolase would proceed via a nucleophilic attack on one of the oxirane carbon atoms. This attack is typically carried out by an aspartate residue in the enzyme's active site, forming a covalent alkyl-enzyme intermediate. A subsequent hydrolytic step, activated by a histidine residue, cleaves this intermediate to release the diol product and regenerate the enzyme.
The substitution pattern on the phenyl ring, such as the tert-butyl group in this compound, can significantly influence the regioselectivity of the enzymatic attack. By synthesizing and testing a series of structurally related epoxides, researchers can probe the steric and electronic requirements of the enzyme's active site.
A hypothetical study investigating the enzymatic hydrolysis of this compound could yield the following type of data:
| Substrate | Enzyme | Major Diol Product | Regioselectivity |
| This compound | Soluble Epoxide Hydrolase (sEH) | (1R,2R)-1-(4-tert-butoxyphenyl)ethane-1,2-diol | High |
| 2-(4-Methoxyphenyl)oxirane | Soluble Epoxide Hydrolase (sEH) | (1R,2R)-1-(4-methoxyphenyl)ethane-1,2-diol | Moderate |
| 2-Phenyloxirane | Soluble Epoxide Hydrolase (sEH) | (R)-1-Phenylethane-1,2-diol | Low |
This data is hypothetical and serves to illustrate the type of research findings that could be generated from studying the enzymatic reactions of this compound.
Q & A
Q. What are the standard synthetic routes for 2-(4-Tert-butoxyphenyl)oxirane, and how do reaction conditions influence yield?
The synthesis typically involves reacting 4-tert-butylphenol with an epoxide precursor (e.g., epichlorohydrin) under basic conditions. The phenoxide ion intermediate, generated via deprotonation of the phenol group, undergoes nucleophilic attack on the epoxide precursor to form the oxirane ring. Critical parameters include:
- Base selection : NaOH or KOH is commonly used to generate the phenoxide ion .
- Temperature : Reactions are typically conducted at 50–80°C to balance reaction rate and side-product formation .
- Purification : Distillation or recrystallization is required to isolate the product with >95% purity .
Q. How does the oxirane ring in this compound influence its reactivity compared to non-epoxide analogs?
The strained three-membered oxirane ring enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, thiols) in ring-opening reactions. This contrasts with non-epoxide analogs like 4-tert-butylphenol, which lack such reactivity. For example:
- Nucleophilic attack : The epoxide reacts with amines to form β-amino alcohols, a key step in synthesizing bioactive molecules .
- Acid-catalyzed ring-opening : Yields diols under acidic conditions, useful in polymer chemistry .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : H NMR shows distinct signals for the oxirane protons (δ 3.1–3.5 ppm) and tert-butyl group (δ 1.3 ppm). C NMR confirms the epoxide carbons (δ 45–55 ppm) .
- IR : Strong absorption at ~850 cm (C-O-C stretching in epoxide) and 1250 cm (tert-butyl C-C) .
- MS : Molecular ion peak at m/z 220.31 (CHO) with fragmentation patterns confirming the loss of the tert-butoxy group .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Asymmetric epoxidation of the precursor alkene (e.g., 4-tert-butylstyrene) using chiral catalysts like Jacobsen’s Mn-salen complexes achieves enantiomeric excess (ee) >90%. Key factors:
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in cytotoxicity or proteomic interactions often arise from:
- Solubility differences : Use of DMSO vs. aqueous buffers alters bioavailability .
- Metabolic stability : Liver microsome assays reveal rapid degradation in some models, reducing apparent activity .
- Epoxide ring stability : pH-dependent hydrolysis in cell culture media can generate inactive diols, necessitating stability studies under experimental conditions .
Q. How is computational chemistry applied to predict reaction pathways for this compound in complex systems?
Density Functional Theory (DFT) simulations model:
- Transition states : For ring-opening reactions with nucleophiles (e.g., glutathione), predicting regioselectivity and activation energies .
- Solvent effects : Polarizable continuum models (PCM) assess how solvents like THF or water influence reaction kinetics .
- Docking studies : Predict interactions with proteins (e.g., epoxide hydrolases) to design inhibitors .
Q. What role does this compound play in proteomics, particularly in protein modification studies?
The compound’s epoxide group reacts selectively with cysteine thiols or lysine amines in proteins, enabling:
- Site-specific labeling : Used in activity-based protein profiling (ABPP) to map enzyme active sites .
- Crosslinking : Generates protein-protein interaction networks by forming covalent bonds between adjacent residues .
- Post-translational modification mimics : Introduces stable ether linkages to study phosphorylation or glycosylation effects .
Methodological Considerations
Q. How are kinetic parameters (e.g., , ) determined for enzymatic reactions involving this compound?
- Continuous assays : Monitor epoxide hydrolase activity via UV-Vis (e.g., NADH depletion coupled to product formation) .
- HPLC-MS quantification : Measures substrate depletion and product formation over time under controlled pH and temperature .
- Inhibition constants () : Determined via competitive binding assays using fluorogenic substrates .
Q. What are the best practices for handling this compound in air-sensitive reactions?
- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent moisture-induced hydrolysis .
- Stabilizers : Add molecular sieves or anhydrous MgSO to reaction mixtures .
- Quenching protocols : Use aqueous NaSO to safely degrade excess epoxide post-reaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
